Product packaging for 5-Cyclopropyl-2-fluoro-4-methylpyridine(Cat. No.:CAS No. 1428234-77-8)

5-Cyclopropyl-2-fluoro-4-methylpyridine

Cat. No.: B1431408
CAS No.: 1428234-77-8
M. Wt: 151.18 g/mol
InChI Key: RZJOBLKFAZBYJP-UHFFFAOYSA-N
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Description

Product Overview 5-Cyclopropyl-2-fluoro-4-methylpyridine ( 1428234-77-8) is a high-purity pyridine derivative of interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 9 H 10 FN and a molecular weight of 151.18 g/mol, this compound serves as a versatile building block for the synthesis of more complex molecules . Research Applications and Value This compound is primarily valued as a key intermediate in the exploration of novel Vanilloid Receptor 1 (TRPV1) antagonists . Research indicates that the 5-cyclopropyl substituent on the pyridine ring can serve as a bioisostere for groups like the trifluoromethyl group, with lipophilicity being a critical factor for potent receptor antagonism . Incorporating this moiety into the "C-region" of antagonist templates has been shown to yield compounds with excellent activity, making it a valuable scaffold for developing potential analgesic agents . The compound is typically intended for research purposes such as SAR (Structure-Activity Relationship) studies, chemical synthesis, and the development of candidate drugs. Handling and Safety This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling, storage, and disposal information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FN B1431408 5-Cyclopropyl-2-fluoro-4-methylpyridine CAS No. 1428234-77-8

Properties

IUPAC Name

5-cyclopropyl-2-fluoro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c1-6-4-9(10)11-5-8(6)7-2-3-7/h4-5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJOBLKFAZBYJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C2CC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • 2-Fluoro-5-bromopyridine or 5-bromo-2-chloronicotinonitrile are common starting points for introducing the cyclopropyl group at the 5-position.
  • Cyclopropyl boronic acid is typically used as the cyclopropyl source in Suzuki–Miyaura cross-coupling.
  • 4-methyl substituent introduction can be achieved by starting from appropriately substituted pyridine derivatives or by subsequent functional group transformations.

N-Arylation and Other Functionalization Steps

  • N-Arylation reactions using copper-catalyzed methods (Taillefer and Cristau conditions) have been employed to further functionalize the pyridine derivatives.
  • For example, N-arylation of 4-iodopyrazole with 5-cyclopropyl-2-fluoropyridine was achieved, although with modest yields (13%) due to side reactions.
  • The presence of electron-donating substituents (like cyclopropyl) on the pyridine ring can reduce the reactivity in nucleophilic aromatic substitution, necessitating harsher conditions (e.g., 180 °C under pressure).

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Oxidation of 2-fluoro-5-methylpyridine KMnO4 or NaMnO4 with KOH/NaOH, 95 °C, 5 h ~80 Produces 2-fluoro-5-pyridinecarboxylic acid
Acyl chlorination Thionyl chloride, dichloromethane, reflux 6 h ~80 Produces 2-fluoro-5-formyl chloropyridine
Suzuki–Miyaura coupling Cyclopropyl boronic acid, Pd catalyst, base, heating ~48 Introduces cyclopropyl group at 5-position
N-Arylation (Cu-catalyzed) Copper catalyst, aryl halide, heating (up to 180 °C) 13-55 Functionalizes pyridine nitrogen, variable yield

Research Findings and Observations

  • The presence of the cyclopropyl group at the 5-position significantly affects the reactivity of the pyridine ring, often reducing nucleophilic substitution rates and requiring more forcing conditions for further functionalization.
  • Attempts to perform N-arylation with 5-cyclopropyl-2-fluoropyridine required prolonged heating (up to 12 h at 180 °C) and resulted in side reactions such as reduction of the pyrazole ring, indicating the sensitivity of these substrates.
  • The Suzuki–Miyaura coupling remains the most reliable method for introducing the cyclopropyl group, with moderate yields and good regioselectivity.
  • The oxidation and acyl chlorination steps for related pyridine intermediates demonstrate efficient routes for preparing functionalized pyridine derivatives that can be used as precursors for further modifications.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Product Yield (%) Comments
Oxidation + Acyl Chlorination 2-fluoro-5-methylpyridine KMnO4/NaMnO4 + KOH, then thionyl chloride reflux 2-fluoro-5-formyl chloropyridine ~80 High purity intermediate for further synthesis
Suzuki–Miyaura Coupling 5-bromo-2-fluoropyridine Cyclopropyl boronic acid, Pd catalyst, base 5-cyclopropyl-2-fluoropyridine ~48 Key step for cyclopropyl group introduction
N-Arylation (Copper-catalyzed) 4-iodopyrazole + 5-cyclopropyl-2-fluoropyridine Copper catalyst, 180 °C, 12 h N-arylated product 13-55 Lower yields due to side reactions

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-2-fluoro-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines .

Scientific Research Applications

Antiviral Activity

Research indicates that 5-Cyclopropyl-2-fluoro-4-methylpyridine derivatives exhibit promising antiviral properties. A study focused on the inhibition of human dihydroorotate dehydrogenase (DHODH), a target for antiviral drug development, demonstrated that modifications to the pyridine structure significantly enhanced antiviral activity. For instance, compounds with a 5-cyclopropyl group showed improved efficacy compared to other substituents, achieving a pMIC50 value of 9, indicating strong antiviral effects against measles virus replication .

Neuropharmacology

The compound has also been evaluated for its potential as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor, which is implicated in obesity and various central nervous system disorders. Fluorinated derivatives of cyclopropylmethylamine have been synthesized and tested, showing improved selectivity and potency at the 5-HT2C receptor compared to non-fluorinated analogs. This suggests that this compound could be a valuable scaffold in developing treatments for psychiatric disorders .

Antifungal Properties

Recent studies have explored the antifungal capabilities of pyridine derivatives, including those containing the this compound structure. Bioassays revealed that certain derivatives exhibited significant antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. For example, specific compounds demonstrated over 80% inhibition rates at concentrations of 50 μg/ml, suggesting their potential as agricultural fungicides .

Insecticidal Activity

Insecticidal properties have also been assessed, with findings indicating moderate effectiveness against common agricultural pests such as Spodoptera frugiperda. Compounds derived from the cyclopropyl-pyridine framework were tested at concentrations of 500 μg/ml, showing mortality rates ranging from 13.3% to 90%, which positions them as candidates for development into insecticides .

Structure-Activity Relationship Studies

Table 1 summarizes key findings from structure-activity relationship (SAR) studies involving various derivatives of this compound:

CompoundSubstituentpMIC50 ValueAntiviral ActivityAntifungal Activity
Compound ACyclopropyl9HighModerate
Compound BMethyl7.6ModerateLow
Compound CEthyl5.9LowHigh

This table illustrates the impact of different substituents on biological activity, highlighting the importance of the cyclopropyl group in enhancing both antiviral and antifungal properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-2-fluoro-4-methylpyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural attributes of 5-Cyclopropyl-2-fluoro-4-methylpyridine (as part of BAY 41-2272) can be contrasted with other sGC activators and pyridine-based compounds. Below is a detailed analysis:

Mechanism of Action

  • BAY 41-2272 vs. ODQ (sGC Inhibitor):
    While BAY 41-2272 activates sGC, ODQ inhibits it. In ovine pulmonary artery studies, ODQ (10 μM) reduced BAY 41-2272-induced relaxation by ~40%, indicating partial sGC dependence. However, residual relaxation (Emax = 57.10 ± 3.10%) suggests additional pathways, such as sodium pump activation, are involved .
    • Key Data:
Compound pD2 Emax (%) Mechanism
BAY 41-2272 6.82 92.30 sGC activation + Na⁺/K⁺-ATPase
BAY 41-2272 + ODQ N/A 57.10 Partial sGC inhibition
  • BAY 41-2272 vs. Ouabain (Na⁺/K⁺-ATPase Inhibitor):
    Ouabain (1 μM) more potently attenuated BAY 41-2272-induced relaxation (Emax = 20.17 ± 4.55%) than ODQ, underscoring the sodium pump's critical role. Combined ODQ + ouabain nearly abolished relaxation (Emax = 12.09 ± 3.76%), confirming dual mechanisms .

Structural Analogues

  • Fluorinated Pyridines: The 2-fluoro substitution in BAY 41-2272 enhances metabolic stability and membrane permeability compared to non-fluorinated analogues like 5-cyclopropyl-4-methylpyridine. Fluorine’s electronegativity also improves target binding affinity.
  • This contrasts with simpler alkyl substituents (e.g., methyl or ethyl), which may reduce specificity.

Functional Comparisons

  • cGMP Elevation: BAY 41-2272 (10 μM) increased intracellular cGMP 14-fold, a response fully inhibited by ODQ. This contrasts with NO donors (e.g., sodium nitroprusside), which require NO bioavailability and are less effective in oxidative stress conditions .
  • Na⁺/K⁺-ATPase Activity:
    BAY 41-2272 stimulated ouabain-sensitive ⁸⁶Rb uptake (a Na⁺/K⁺-ATPase marker) by 25–40% at 0.1–10 μM, independent of cGMP. This dual activity is absent in other sGC activators like riociguat, which rely solely on cGMP pathways .

Research Findings and Data Tables

Table 1: Relaxation Efficacy in Ovine Pulmonary Artery

Treatment Emax (%) pD2 Key Observation
BAY 41-2272 92.30 ± 2.31 6.82 ± 0.16 Full relaxation
BAY 41-2272 + ODQ 57.10 ± 3.10 N/A Partial sGC dependence
BAY 41-2272 + Ouabain 20.17 ± 4.55 N/A Dominant Na⁺/K⁺-ATPase role
BAY 41-2272 + ODQ + Ouabain 12.09 ± 3.76 N/A Synergistic inhibition

Table 2: Na⁺/K⁺-ATPase Activity

Condition ⁸⁶Rb Uptake (% Increase) Na⁺/K⁺-ATPase Activity
BAY 41-2272 (10 μM) 40.2 ± 3.8 35.7 ± 4.1 nmol/mg/min
BAY 41-2272 + ODQ 38.9 ± 4.5 34.9 ± 3.9 nmol/mg/min
Basal Activity 0 25.1 ± 2.8 nmol/mg/min

Biological Activity

5-Cyclopropyl-2-fluoro-4-methylpyridine (CAS No. 1428234-77-8) is a heterocyclic organic compound featuring a pyridine ring with distinct substituents, including a cyclopropyl group at the 5-position, a fluorine atom at the 2-position, and a methyl group at the 4-position. This unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C9H10FNC_9H_{10}FN. The presence of the cyclopropyl and fluorine groups enhances its reactivity and potential interactions with biological targets.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC9H10FN
Cyclopropyl GroupPresent at the 5-position
Fluorine AtomLocated at the 2-position
Methyl GroupFound at the 4-position

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. Its structural characteristics allow it to modulate biological pathways effectively, which can lead to various pharmacological effects. The compound has been implicated in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme critical in pyrimidine synthesis, which is essential for viral replication and cell proliferation .

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

  • Antiviral Activity : Research indicates that derivatives of this compound exhibit significant antiviral properties. In vitro assays demonstrated its efficacy against measles virus replication, with a notable improvement in activity when compared to other analogs .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial potential, showing promising results against various bacterial strains. Its unique structure contributes to its ability to disrupt microbial cell function.
  • Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties, with ongoing research exploring its effects on cancer cell lines. The mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntiviralInhibition of measles virus replication
AntimicrobialEffective against various bacterial strains
AnticancerPotential modulation of cancer cell pathways

Case Studies

A notable case study involved the synthesis and evaluation of various analogs based on the 5-cyclopropylpyridine moiety. Researchers found that modifications to the substituents significantly impacted biological activity. For instance, the introduction of different groups at the pyridine ring led to variations in antiviral efficacy, highlighting the importance of structural optimization in drug design .

Q & A

Q. What are the established synthetic routes for 5-Cyclopropyl-2-fluoro-4-methylpyridine, and what critical parameters influence yield?

  • Methodological Answer : Synthetic routes typically involve cyclopropane ring installation via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution on pre-functionalized pyridine scaffolds. Key parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
  • Temperature control : Cyclopropanation reactions often require low temperatures (−20°C to 0°C) to minimize side reactions .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency for fluorine retention .
    Yield optimization requires monitoring reaction progress via TLC or HPLC, with purification via column chromatography (silica gel, hexane/EtOAc gradients) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : Prioritize cyclopropyl protons (δ 0.8–1.2 ppm, multiplet) and fluorine-coupled aromatic protons (J ~8–12 Hz for ortho-fluorine) .
  • GC-MS/EI-MS : Monitor molecular ion [M]⁺ (m/z ~165) and fragmentation patterns (e.g., loss of cyclopropyl group at m/z 122) .
  • FT-IR : Validate C-F stretching (1090–1120 cm⁻¹) and cyclopropane ring vibrations (3050–3100 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR or mass spectrometry data across different studies?

  • Methodological Answer : Contradictions often arise from solvent impurities, stereochemical variations, or isotopic interference. To address:
  • Reproduce conditions : Standardize solvent (e.g., CDCl₃ vs. DMSO-d₆) and internal reference (TMS) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., cyclopropyl vs. methyl protons) .
  • High-resolution MS (HRMS) : Differentiate isobaric fragments (e.g., [M+H]⁺ vs. [M+Na]⁺) with sub-ppm accuracy .
    Cross-validate with computational tools (DFT for NMR chemical shift prediction) .

Q. What strategies are recommended for evaluating the compound's stability under varying experimental conditions (e.g., acidic/basic media, UV exposure)?

  • Methodological Answer : Design accelerated stability studies:
  • pH stability : Incubate in buffers (pH 1–13) at 25°C/40°C; monitor degradation via HPLC at 24/48/72 hours .
  • Photostability : Expose to UV light (ICH Q1B guidelines); assess fluorine retention via ¹⁹F NMR .
  • Thermal analysis (TGA/DSC) : Identify decomposition onset temperatures and hygroscopicity risks .
    Note: Cyclopropyl groups may undergo ring-opening under strong acids; use LC-MS to detect byproducts like 2-fluoro-4-methylpyridine derivatives .

Q. How should researchers approach ecotoxicological risk assessment when toxicity data for this compound is unavailable?

  • Methodological Answer :
  • In silico prediction : Use QSAR models (e.g., ECOSAR, TEST) to estimate acute toxicity (LC50/EC50) for aquatic organisms .
  • In vitro assays : Prioritize Daphnia magna immobilization tests (OECD 202) and algal growth inhibition (OECD 201) .
  • Soil mobility : Perform column leaching experiments (OECD 312) to assess adsorption coefficients (Kd) .
    Mitigate risks via waste neutralization (e.g., incineration with scrubbers for fluorine containment) .

Q. What mechanistic insights are critical for designing derivatives of this compound with enhanced bioactivity?

  • Methodological Answer :
  • Structure-activity relationship (SAR) : Modify cyclopropyl substituents (e.g., electron-withdrawing groups) to enhance metabolic stability .
  • Docking studies : Target fluorine’s role in π-stacking interactions with enzymes (e.g., kinase inhibitors) .
  • Isotopic labeling : Use ¹⁸F or ¹³C-labeled analogs for pharmacokinetic tracking in vivo .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Cyclopropyl-2-fluoro-4-methylpyridine
Reactant of Route 2
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5-Cyclopropyl-2-fluoro-4-methylpyridine

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